molecular formula C17H25N5O4S B2841333 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 1207023-90-2

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2841333
CAS No.: 1207023-90-2
M. Wt: 395.48
InChI Key: IEORIRULXZAOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. A sulfonamide moiety is attached via an ethylamino linker to a benzene ring bearing 2,4-dimethoxy substituents. Its molecular formula is C₁₉H₂₅N₅O₄S, with a molecular weight of 419.5 g/mol (calculated).

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-12-10-16(22(2)3)21-17(20-12)18-8-9-19-27(23,24)15-7-6-13(25-4)11-14(15)26-5/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORIRULXZAOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: Initial steps might involve the preparation of 4-(dimethylamino)-6-methylpyrimidine through condensation reactions.

  • Attachment of the Aminoethyl Group: The intermediate is then subjected to further reactions to introduce the aminoethyl group, possibly through nucleophilic substitution.

  • Final Sulfonamide Formation: The last step includes the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis might be employed to ensure consistent quality and higher yield. Reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide can undergo oxidation, possibly modifying the dimethoxybenzenesulfonamide moiety.

  • Reduction: Reduction reactions might target the pyrimidine or sulfonamide groups, altering the compound’s chemical properties.

  • Substitution: It can also undergo substitution reactions, where functional groups in the compound are replaced by other groups, affecting its activity and interaction with other molecules.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: May involve acidic or basic catalysts depending on the desired substitution.

Major Products

  • Oxidation Products: Modified sulfonamide derivatives.

  • Reduction Products: Altered pyrimidine ring or amine derivatives.

  • Substitution Products: Various functionalized analogs of the original compound.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is utilized in:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological molecules and pathways.

  • Medicine: Investigated for potential therapeutic effects, including antibacterial, antiviral, or anticancer properties.

  • Industry: Used in the development of novel materials, including polymers and nanomaterials with specific properties.

Mechanism of Action

Effects and Molecular Targets

  • The compound's mechanism of action often involves binding to specific enzymes or receptors, inhibiting or modifying their activity.

  • It may interfere with biological pathways by mimicking or blocking natural substrates, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

A comparative analysis of structurally related sulfonamide-pyrimidine derivatives is provided below:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Biological Relevance References
Target Compound Pyrimidine (4-dimethylamino, 6-methyl), ethylamino linker, 2,4-dimethoxybenzenesulfonamide 419.5 Dimethylamino, methoxy Potential kinase inhibition
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1) Pyrimidine (4-ethylamino, 6-methyl), phenyl linker, 2-fluorobenzenesulfonamide 401.5 Ethylamino, fluorine Unspecified (structural analog)
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) Pyrimidine (4-diethylamino, 6-methyl), phenyl linker, 4-methoxybenzenesulfonamide 441.5 Diethylamino, methoxy Unspecified (structural analog)
BMS-354825 (Dasatinib) Thiazole-carboxamide core, pyrimidine, methylpiperazine 488.0 Hydroxyethylpiperazine Dual Src/Abl kinase inhibitor, anticancer
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) Pyrimidine (2-amino), dimethoxyphenyl, fluorophenyl 458.2 Fluorophenyl, methoxy Antiproliferative activity (reported)

Structural and Functional Analysis

  • 6-Methyl substitution is conserved across analogs, likely stabilizing hydrophobic interactions in target binding.
  • Linker and Sulfonamide Moieties: The ethylamino linker in the target compound may confer flexibility, whereas phenyl linkers in analogs (e.g., CAS 923113-41-1) could rigidify the structure, affecting binding kinetics . 2,4-Dimethoxybenzenesulfonamide offers electron-donating effects, contrasting with 2-fluoro (electron-withdrawing) or 4-methoxy (single substitution) groups in analogs .
  • Biological Activity :

    • While BMS-354825 (Dasatinib) demonstrates dual kinase inhibition due to its thiazole-carboxamide core and hydroxyethylpiperazine group , the target compound’s sulfonamide moiety may favor alternative kinase interactions.
    • The fluorophenyl group in compound 4j () enhances metabolic stability, whereas the target’s methoxy groups may improve solubility .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2,4-dimethoxy groups in the target compound increase hydrophilicity compared to fluorine- or chloro-substituted analogs (e.g., ’s BP 27791) .
  • logP: Dimethylamino and methoxy groups may lower logP compared to diethylamino analogs (CAS 923216-86-8), reducing lipid membrane permeability .

Research Findings and Implications

  • Kinase Inhibition: The target’s pyrimidine-sulfonamide scaffold shares features with known kinase inhibitors (e.g., BMS-354825) but lacks the thiazole-carboxamide critical for Abl kinase binding .
  • Antimicrobial Potential: Sulfonamide-pyrimidine hybrids (e.g., ’s pyrrolo[2,3-d]pyrimidine) often exhibit antimicrobial activity, suggesting the target may share this trait .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a dimethylamino group, a pyrimidine moiety, and a sulfonamide functional group. Its molecular formula is C15H20N4O4SC_{15}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 356.41 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, which are critical in signaling pathways associated with cancer progression. For instance, studies indicate that derivatives can inhibit Syk kinase, implicated in immune response and cancer signaling pathways.
  • Antimicrobial Properties : Research has demonstrated that structurally related compounds exhibit antimicrobial effects against pathogens such as Mycobacterium tuberculosis. The compound's sulfonamide group may play a role in its antibacterial activity.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting that this compound may also exert such effects through modulation of inflammatory pathways.

Biological Activity Data

The following table summarizes various studies on the biological activities associated with this compound and related compounds:

Compound Activity Reference
This compoundKinase inhibition
3-benzylaminopyrazine-2-carboxamideAntimicrobial against M. tuberculosis (MIC 6 µM)
Pyrrolopyrazine derivativesAntimicrobial, anti-inflammatory

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of related compounds found that several derivatives demonstrated significant activity against Mycobacterium tuberculosis, with MIC values comparable to standard treatments like pyrazinamide. This suggests that this compound could be a candidate for further development in tuberculosis therapy.
  • Kinase Inhibition Studies : Research has indicated that compounds structurally similar to this sulfonamide can inhibit kinases involved in cancer pathways. For example, pyrrolopyrazine derivatives were shown to have enhanced kinase inhibitory activity, which may translate to effective cancer therapies.
  • In Vitro Studies : Various in vitro studies have been conducted to assess the compound's efficacy against different cancer cell lines and microbial strains. These studies highlight the potential of this compound in drug development pipelines targeting both oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A common approach starts with functionalizing the pyrimidine core (e.g., introducing dimethylamino and methyl groups) followed by sulfonamide linkage formation. Key steps include:

  • Using triethylamine or NaOH as a base to deprotonate intermediates and facilitate sulfonamide bond formation .
  • Solvent selection (e.g., DMF or dichloromethane) to enhance reactant solubility and minimize side reactions .
  • Temperature control (0–60°C) to prevent decomposition of thermally sensitive intermediates .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) to avoid excess reagent contamination .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR (¹H, ¹³C, DEPT-135): Resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH signals (δ 8.0–10.0 ppm). Confirm dimethylamino groups via singlet at δ 2.8–3.2 ppm .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (1 nM–100 µM range) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the design of derivatives with improved target affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize derivatives with stronger hydrogen bonds to key residues (e.g., catalytic lysine) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Compare computational binding scores with experimental IC₅₀ values to refine predictive models .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
  • Statistical DoE : Apply factorial design (e.g., 2³ matrix) to test variables (pH, temperature, co-solvents) affecting bioactivity .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. How does the compound’s stability under varying pH and temperature impact experimental reproducibility?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze by HPLC. Acidic conditions may hydrolyze sulfonamide bonds, while alkaline conditions degrade pyrimidine rings .
  • Arrhenius Modeling : Predict shelf-life by measuring degradation rates at 40–80°C and extrapolating to room temperature .

Q. Can isotopic labeling or advanced NMR techniques elucidate metabolic pathways?

  • Methodological Answer :

  • ¹³C-Labeling : Track metabolic fate in hepatocyte cultures using ¹³C-NMR to identify acetylated or hydroxylated metabolites .
  • HSQC-TOCSY : Map intermolecular interactions in solution (e.g., binding to serum albumin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.